molecular formula C25H27N3O4S B11446844 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11446844
M. Wt: 465.6 g/mol
InChI Key: FQUCHPZZLJCZCY-UHFFFAOYSA-N
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Description

3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common approach starts with the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form an intermediate. This intermediate undergoes further reactions, including cyclization and nitrile formation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and pyrido rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with various molecular targets. For instance, it may inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The compound’s trimethoxyphenyl group is crucial for its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.

    Trimetrexate: A dihydrofolate reductase inhibitor with therapeutic applications.

Uniqueness

What sets 3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its unique combination of functional groups and its potential for multi-target activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O4S/c1-15-7-6-8-16(2)23(15)27-13-28-22(29)11-18(19(12-26)25(28)33-14-27)17-9-20(30-3)24(32-5)21(10-17)31-4/h6-10,18H,11,13-14H2,1-5H3

InChI Key

FQUCHPZZLJCZCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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